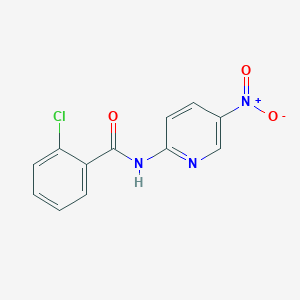

2-chloro-N-(5-nitropyridin-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8ClN3O3 |

|---|---|

Molecular Weight |

277.66 g/mol |

IUPAC Name |

2-chloro-N-(5-nitropyridin-2-yl)benzamide |

InChI |

InChI=1S/C12H8ClN3O3/c13-10-4-2-1-3-9(10)12(17)15-11-6-5-8(7-14-11)16(18)19/h1-7H,(H,14,15,17) |

InChI Key |

AWAQTFVODJKEAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Significance of the Benzamide Scaffold in Chemical Sciences

The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs. nih.gov This structural motif, consisting of a benzene (B151609) ring attached to an amide group, demonstrates a remarkable versatility in its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities. walshmedicalmedia.comnanobioletters.com The amide group can act as a crucial pharmacophore, participating in key binding interactions with enzymes and receptors. mdpi.com The inherent stability and synthetic accessibility of the benzamide core make it an attractive starting point for the design and development of new therapeutic agents. researchgate.netnih.gov

Table 1: Selected Pharmacological Activities of Benzamide Derivatives

| Biological Activity | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Benzamide derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and c-Met kinase, which are implicated in tumor progression. researchgate.netnih.gov |

| Antimicrobial | Activity against a range of bacterial and fungal pathogens. | Substituted benzamides have shown potent antibacterial and antifungal effects, making them promising candidates for new anti-infective agents. nanobioletters.comresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. | Benzamides have been explored for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. researchgate.netontosight.ai |

| Anticonvulsant | Seizure control in neurological disorders. | Certain N-substituted benzamides have demonstrated significant anticonvulsant activity in preclinical models. walshmedicalmedia.com |

| Antidiabetic | Potential in managing type 2 diabetes. | N-pyridyl benzamides have been identified as glucokinase activators, which can help regulate blood glucose levels. nih.gov |

Role of Nitropyridine Moieties in Medicinal Chemistry and Materials Science

Nitropyridine moieties are important building blocks in the synthesis of a variety of heterocyclic compounds. nih.gov The pyridine (B92270) ring is a fundamental N-heterocycle found in numerous natural products and pharmaceuticals. researchgate.netresearchgate.net The introduction of a nitro group onto the pyridine ring significantly alters its electronic properties, making it a valuable precursor for further chemical transformations. nih.govresearchgate.net

In medicinal chemistry, nitropyridines have been investigated for a range of biological activities, including antimicrobial and anticancer properties. nih.gov The nitro group can be reduced to an amino group, providing a handle for the construction of more complex molecular architectures. nih.gov For instance, 2-amino-5-nitropyridine (B18323) is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com

Beyond pharmaceuticals, nitropyridine derivatives also find applications in materials science. nih.gov Their electronic properties make them suitable for use in the development of dyes and other advanced materials. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for their use as ligands in coordination chemistry. nih.gov

Overview of N Pyridyl Benzamide Derivatives in Contemporary Research

The combination of a benzamide (B126) scaffold with a pyridine (B92270) ring, as seen in N-pyridyl benzamide derivatives, has garnered considerable attention in contemporary research. These compounds merge the favorable pharmacological properties of both moieties, leading to the discovery of novel molecules with diverse biological activities. ontosight.aiontosight.ai

Researchers have synthesized and evaluated various N-pyridyl benzamide derivatives for a range of therapeutic applications. For example, some have been investigated as potent inhibitors of lipoxygenase, with potential applications in cancer therapy. nih.gov Others have been designed as c-Met inhibitors, also for the treatment of cancer. nih.gov Additionally, N-pyridyl benzamides have shown promise as glucokinase activators for managing diabetes. nih.gov

The synthesis of these derivatives often involves the coupling of a substituted benzoic acid with an appropriate aminopyridine. ontosight.ai The specific substituents on both the benzoyl and pyridyl rings can be systematically varied to optimize the compound's activity and selectivity for a particular biological target.

Table 2: Examples of N-Pyridyl Benzamide Derivatives in Research

| Compound Class | Therapeutic Target/Application | Key Findings |

|---|---|---|

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Lipoxygenase inhibition (Anticancer) | Nitro-containing derivatives showed significant cytotoxicity against cancer cell lines. nih.gov |

| 4-(pyridin-4-yloxy)benzamide derivatives containing a 1,2,3-triazole fragment | c-Met inhibition (Anticancer) | Certain derivatives exhibited potent antitumor activity against various cancer cell lines. nih.gov |

| N-pyridin-2-yl benzamide analogues | Glucokinase activation (Antidiabetic) | Showed good antidiabetic potential in animal models. nih.gov |

| Benzamides substituted with pyridine-linked 1,2,4-oxadiazole | Pesticidal activity | Exhibited good insecticidal and fungicidal activities. mdpi.comnih.gov |

Research Gaps and Future Directions for 2 Chloro N 5 Nitropyridin 2 Yl Benzamide Studies

Strategies for Constructing the Benzamide Linkage

The formation of the benzamide bond is the crucial step in assembling the final molecule. This can be accomplished through direct amidation using reactive acyl compounds or through catalyzed coupling reactions.

A primary and direct method for forming the benzamide linkage is the reaction between 2-amino-5-nitropyridine (B18323) and a substituted benzoyl chloride, such as 2-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This process results in the formation of the amide bond and the elimination of hydrogen chloride (HCl).

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct, which can otherwise protonate the starting amine and halt the reaction. The choice of solvent is also critical and typically involves aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF). The electron-withdrawing nature of the nitro group on the 2-amino-5-nitropyridine can decrease the nucleophilicity of the amino group, sometimes necessitating slightly elevated temperatures or longer reaction times to achieve high yields. nih.gov

Table 1: Representative Amidation Reactions

| Amine Precursor | Acyl Chloride | Base | Solvent | General Outcome |

|---|---|---|---|---|

| 2-Amino-5-nitropyridine | 2-chlorobenzoyl chloride | Pyridine | DCM | Formation of this compound |

| 2-Amino-5-nitropyridine | Benzoyl chloride | Triethylamine | THF | Formation of N-(5-nitropyridin-2-yl)benzamide |

An alternative to using highly reactive acyl chlorides is the direct coupling of a carboxylic acid (e.g., 2-chlorobenzoic acid) with the amine (2-amino-5-nitropyridine). These reactions require the use of coupling reagents to activate the carboxylic acid. growingscience.com A variety of such reagents have been developed for amide bond formation, particularly in peptide synthesis, and are applicable here. nih.gov

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce racemization in chiral substrates. nih.govpeptide.com Other modern reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times. growingscience.compeptide.com These reactions typically proceed by forming a highly reactive activated ester intermediate, which is then readily attacked by the amine. nih.gov

Table 2: Common Coupling Reagents for Benzamide Synthesis

| Coupling Reagent | Additive | Base | Typical Solvent | Key Feature |

|---|---|---|---|---|

| EDC | HOBt, DMAP (cat.) | DIPEA | CH3CN, DMF | Water-soluble byproducts, good for electron-deficient amines. nih.gov |

| DCC | HOBt | - | DCM, THF | Forms insoluble dicyclohexylurea byproduct. peptide.com |

| HATU | None | DIPEA | DMF | High efficiency, fast reaction rates, low side reactions. growingscience.com |

Synthesis of Key Precursors: 2-Chloro-5-nitropyridine (B43025)

The availability and purity of the starting materials are paramount for a successful synthesis. 2-Chloro-5-nitropyridine is a critical intermediate, and several routes for its preparation have been established. nih.gov

A widely used synthetic pathway to 2-chloro-5-nitropyridine starts from the readily available 2-aminopyridine (B139424). dissertationtopic.netgoogle.com This multi-step process involves:

Nitration: 2-aminopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. This electrophilic aromatic substitution reaction primarily yields 2-amino-5-nitropyridine, although the 3-nitro isomer can be formed as a byproduct. google.comgoogle.com

Diazotization and Hydrolysis: The resulting 2-amino-5-nitropyridine is converted to 2-hydroxy-5-nitropyridine (B147068). This is achieved through a diazotization reaction with sodium nitrite (B80452) in an acidic medium (e.g., aqueous hydrochloric acid) at low temperatures, followed by hydrolysis of the intermediate diazonium salt. dissertationtopic.netgoogle.comguidechem.com

Concerns over the use of harsh nitrating acids and the safety of diazotization reactions have led to the development of alternative synthetic routes. google.com One such method avoids nitration and diazotization by starting with 2-nitroacetaldehyde acetal. google.comgoogle.com This raw material can undergo condensation and cyclization reactions to form 2-hydroxy-5-nitropyridine directly, which is then chlorinated as described above. This approach offers advantages in terms of safety, reduced waste, and higher selectivity. google.com

Another alternative route begins with 2-chloropyridine (B119429). dissertationtopic.net This method involves:

N-Oxidation: 2-chloropyridine is first oxidized to 2-chloropyridine-N-oxide.

Nitration: The N-oxide is then nitrated, which directs the nitro group to the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.

Reduction: The N-oxide is subsequently reduced to afford the desired pyridine intermediate. This route, however, leads to a different isomer and is not suitable for the direct synthesis of 2-chloro-5-nitropyridine.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The principles of reaction optimization are applicable to both the formation of the benzamide linkage and the synthesis of the precursors. nih.govresearchgate.net

For the amidation step, key parameters to consider include:

Stoichiometry: The molar ratio of the amine, acyl chloride, and base can significantly impact the reaction outcome. A slight excess of the acylating agent may be used to ensure complete consumption of the amine, but this can lead to purification challenges.

Temperature: While many amidation reactions proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with deactivated amines. nih.gov Conversely, low temperatures are crucial during diazotization steps to prevent decomposition of the diazonium salt. google.com

Solvent: The choice of solvent affects the solubility of reactants and can influence reaction rates. Aprotic solvents are generally preferred for amidation to avoid side reactions with the acyl chloride.

Base: The strength and nucleophilicity of the base are important. A non-nucleophilic base is required to prevent it from competing with the amine in reacting with the acyl chloride. growingscience.com

Modern approaches to reaction optimization may employ techniques like Bayesian optimization guided by machine learning models to more efficiently explore the parameter space and identify high-yield conditions with fewer experiments. nih.gov

Table 3: Parameters for Optimization in Amidation Reactions

| Parameter | Variable | Effect on Reaction | Example |

|---|---|---|---|

| Solvent | Polarity, Aprotic/Protic | Affects solubility and reaction rate. | Using DMF may increase solubility and rate compared to DCM. |

| Temperature | Reaction Temperature | Influences reaction kinetics and side product formation. | Increasing temperature from 25°C to 60°C may improve yield for unreactive amines. |

| Base | pKa, Steric Hindrance | Neutralizes acid byproduct, can catalyze or interfere. | DIPEA is a bulky, non-nucleophilic base often preferred over triethylamine. growingscience.com |

| Catalyst/Additive | Type and Loading | Activates reagents, suppresses side reactions. | Using catalytic DMAP with EDC can accelerate acyl transfer. nih.gov |

Scalability Considerations for this compound Synthesis

The successful transition of a synthetic route from laboratory scale to industrial production necessitates a thorough evaluation of its scalability. For the synthesis of this compound, this involves a critical assessment of the entire process, from the procurement of raw materials to the final purification of the active pharmaceutical ingredient (API). Key considerations include the availability and cost of starting materials, the safety and environmental impact of the chemical transformations, the efficiency and robustness of the reactions, and the feasibility of the work-up and purification procedures on a large scale.

The synthesis of this compound is contingent on the reliable supply of its key precursors: 2-chlorobenzoic acid and 2-amino-5-nitropyridine. The industrial production of 2-chlorobenzoic acid is well-established. However, the synthesis of 2-amino-5-nitropyridine on a large scale presents several challenges that must be addressed to ensure a cost-effective and safe manufacturing process.

One common route to 2-amino-5-nitropyridine involves the nitration of 2-aminopyridine. This reaction, however, can lead to the formation of by-products, necessitating careful control of reaction conditions and potentially complex purification steps to achieve the desired purity for subsequent stages. Alternative, higher-yielding methods for the synthesis of the intermediate 2-chloro-5-nitropyridine have been developed, which can then be converted to 2-amino-5-nitropyridine. For instance, a high-yield method starting from 2-halogenated acrylates has been reported, which avoids nitration and diazotization reactions, thereby enhancing safety and reducing wastewater, making it suitable for industrial production. google.com Chinese patents also describe methods for preparing 2-chloro-5-nitropyridine that are designed to be mild and high-yielding, indicating active research into scalable production methods for this key intermediate. google.com

The final step in the synthesis of this compound is the amidation reaction between an activated form of 2-chlorobenzoic acid (such as 2-chlorobenzoyl chloride) and 2-amino-5-nitropyridine. When scaling up this amide bond formation, several factors are of critical importance. A review of large-scale amidation reactions in process chemistry highlights the importance of selecting appropriate coupling reagents, bases, solvents, and additives to ensure high conversion, minimize side reactions, and facilitate product isolation. scribd.comresearchgate.netscispace.com

For the specific amidation to produce this compound, the choice of the activating agent for 2-chlorobenzoic acid is a crucial decision. While laboratory-scale syntheses might employ a variety of coupling reagents, for large-scale production, the use of cost-effective and readily available reagents like thionyl chloride or oxalyl chloride to form the acyl chloride is often preferred. The subsequent reaction with 2-amino-5-nitropyridine would need to be carefully optimized in terms of solvent, temperature, and base to maximize yield and purity. The choice of solvent is critical, as it must not only facilitate the reaction but also allow for efficient product crystallization or extraction to simplify the purification process.

Heat management is another significant challenge in scaling up exothermic reactions like amidation. Proper reactor design and cooling systems are essential to maintain optimal reaction temperatures and prevent runaway reactions. Furthermore, the work-up procedure, including quenching the reaction, separating the product from the reaction mixture, and washing to remove impurities, must be designed to be efficient and minimize the use of solvents.

Finally, the purification of the final product on a large scale often relies on crystallization rather than chromatographic methods, which are generally not economically viable for bulk production. The development of a robust crystallization process is therefore a critical step in the process development to ensure that the final product consistently meets the required purity specifications. The management of waste streams, including spent solvents and by-products, must also be considered to ensure the environmental sustainability of the manufacturing process.

Table 1: Key Considerations for Scalable Synthesis

| Process Step | Parameter | Scalability Considerations |

|---|---|---|

| Precursor Synthesis (2-amino-5-nitropyridine) | Raw Materials | Availability and cost of 2-aminopyridine or alternative starting materials. |

| Reaction Conditions | Control of nitration to minimize by-products; exploration of safer, higher-yielding routes. google.com | |

| Safety | Management of exothermic nitration reactions; avoidance of potentially explosive intermediates. | |

| Purification | Efficient methods for isolating the pure precursor from reaction mixtures. | |

| Amidation Reaction | Activating Agent | Use of cost-effective and atom-economical reagents like thionyl chloride. scribd.comresearchgate.netscispace.com |

| Solvent Selection | Choice of a solvent that facilitates both the reaction and product isolation (e.g., crystallization). | |

| Temperature Control | Management of exothermic reaction to ensure safety and consistent product quality. | |

| Base Selection | Use of an inexpensive and environmentally benign base. | |

| Product Isolation and Purification | Work-up Procedure | Efficient quenching and extraction processes to minimize solvent usage. |

| Purification Method | Development of a robust crystallization process to achieve high purity without chromatography. | |

| Waste Management | Handling and disposal of solvent waste and by-products in an environmentally responsible manner. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental ¹H or ¹³C NMR data, including chemical shifts, multiplicities, or coupling constants, were found for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Specific IR absorption frequencies for the functional groups within this compound are not documented in the searched sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

There is no available mass spectrometry data detailing the molecular ion peak or the fragmentation pattern of this compound.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

No crystallographic studies, including details on the crystal system, space group, or specific bond lengths and angles for the solid-state structure of this compound, were identified.

Until such data is published and made accessible, a comprehensive and scientifically accurate article on the spectroscopic and structural properties of this specific compound cannot be written.

Enzyme and Receptor Modulatory Studies

Other Enzyme Inhibition/Activation Assays

The enzymatic interactions of analogues of this compound are varied, with studies highlighting their potential as lipoxygenase inhibitors, glucokinase activators, and fungicides.

A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been evaluated for their inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme. The results, as detailed in Table 1, indicate that the substitution pattern on the benzamide ring significantly influences the inhibitory potency. Notably, derivatives containing a nitro group, which is a key feature of the subject compound, demonstrated the lowest enzyme inhibitory activity in this particular assay. Conversely, methoxylated derivatives, particularly with the methoxy group at the ortho or meta position, displayed the most potent inhibition of 15-LOX.

| Compound | Substitution on Benzamide Ring | IC₅₀ (µM) |

|---|---|---|

| Analogue 1 | p-nitro | >100 |

| Analogue 2 | m-nitro | >100 |

| Analogue 3 | o-nitro | >100 |

| Analogue 4 | o-methoxy | 35.4 |

| Analogue 5 | m-methoxy | 41.2 |

| Quercetin (Reference) | - | 32.5 |

In a different enzymatic assay, novel N-pyridin-2-yl benzamide analogues have been identified as allosteric activators of glucokinase (GK). Several of the synthesized compounds exhibited significant activation of the enzyme, with GK fold activation values around 2, as shown in Table 2. This suggests a potential role for this class of compounds in modulating glucose metabolism.

| Compound | GK Fold Activation |

|---|---|

| Analogue 5b | ~2 |

| Analogue 5c | ~2 |

| Analogue 5e | ~2 |

| Analogue 5g | ~2 |

| Analogue 5h | ~2 |

| Analogue 6d | ~2 |

Furthermore, a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety has been assessed for fungicidal activity against various plant pathogenic fungi. nih.gov As presented in Table 3, these compounds demonstrated significant inhibitory activity against several fungal species at a concentration of 50 mg/L. nih.gov Notably, compound 7h showed superior inhibitory activity against Botrytis cinereal compared to the commercial fungicide fluxapyroxad. nih.gov

| Compound | Substitution (R) | Botrytis cinereal (% Inhibition) | Gibberella zeae (% Inhibition) | Rhizoctonia solani (% Inhibition) |

|---|---|---|---|---|

| 7a | H | 72.7 | 65.2 | 75.0 |

| 7d | 4-CH₃ | 81.8 | 72.7 | 81.3 |

| 7h | 2-F | 90.5 | 80.2 | 87.5 |

| 7m | 4-Cl | 84.8 | 75.8 | 84.4 |

| Fluxapyroxad (Reference) | - | 63.6 | - | - |

Mechanisms of In Vitro Biological Action

The mechanisms underlying the observed in vitro biological activities of these benzamide analogues are linked to their specific molecular interactions.

For the N-pyridin-2-yl benzamide analogues that activate glucokinase, the mechanism is proposed to be allosteric activation. researchgate.net This means the compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. Glucokinase activators are known to increase both the glucose affinity and the maximum velocity (Vmax) of the enzyme.

In the case of the N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, their activity stems from the direct inhibition of the 15-lipoxygenase enzyme. By binding to the enzyme, these compounds block its catalytic function, thereby reducing the production of inflammatory mediators derived from the lipoxygenase pathway.

For the broader class of N-substituted benzamides, studies have suggested a mechanism of action related to the sensitization of cells to radiotherapy. nih.gov This can involve the induction of apoptosis (programmed cell death) and the accumulation of DNA damage. nih.gov Some N-substituted analogues have been shown to activate poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which can contribute to their cytotoxic effects. nih.gov The specific molecular mechanism of the fungicidal benzamides substituted with a pyridine-linked 1,2,4-oxadiazole has not been fully elucidated in the referenced studies. nih.gov

Structure Activity Relationship Sar Investigations of 2 Chloro N 5 Nitropyridin 2 Yl Benzamide Derivatives

Impact of Substituents on the Benzoyl Moiety on Biological Activity

Investigations into the benzamide (B126) portion of N-(5-nitropyridin-2-yl)benzamide derivatives have revealed that the nature and position of substituents on the phenyl ring significantly modulate antibacterial activity. A study that synthesized a series of these compounds and tested them against various bacterial strains provides a clear illustration of these structure-activity relationships. researchgate.netepa.gov

The parent compound, N-(5-nitropyridin-2-yl)benzamide, which is unsubstituted on the benzoyl ring, serves as a baseline for activity. The introduction of small, electronically distinct groups at the para-position (4-position) of the benzoyl ring leads to notable changes in antibacterial efficacy. Specifically, the following derivatives were evaluated:

4-methyl: An electron-donating group.

4-chloro: An electron-withdrawing, halogen group.

4-nitro: A strong electron-withdrawing group.

The antibacterial screening demonstrated that substitutions on the benzoyl ring have a direct impact on the minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For instance, the introduction of a 4-chloro group on the benzoyl ring of the N-(5-nitropyridin-2-yl)benzamide scaffold resulted in a compound with significant antibacterial potency. researchgate.netepa.gov Similarly, the 4-nitro substituted derivative also showed promising activity. researchgate.netepa.gov This suggests that electron-withdrawing substituents at the para-position of the benzoyl ring are favorable for the antibacterial activity of this class of compounds.

| Compound | Benzoyl Substituent (R) | Observed Biological Activity Trend |

|---|---|---|

| N-(5-nitropyridin-2-yl)benzamide | -H | Baseline Activity |

| 4-methyl-N-(5-nitropyridin-2-yl)benzamide | 4-CH₃ | Moderate Activity |

| 4-chloro-N-(5-nitropyridin-2-yl)benzamide | 4-Cl | Enhanced Activity |

| 4-nitro-N-(5-nitropyridin-2-yl)benzamide | 4-NO₂ | Potent Activity |

Influence of Pyridine (B92270) Ring Substitutions on Pharmacological Profiles

The pyridine ring is a key structural component, and modifications to its substitution pattern can profoundly affect the pharmacological profile of the entire molecule. The parent compound features a nitro group at the 5-position of the pyridine ring, which is a strong electron-withdrawing group. This group is crucial for the compound's biological activity.

To understand the influence of this substituent, a comparative analysis can be made with analogs where the 5-nitro group is replaced by another functional group. A relevant comparison involves replacing the 5-nitro group with a 5-bromo group. Studies on a series of N-(5-bromopyridin-2-yl)benzamide derivatives show that this substitution maintains a high level of antibacterial activity. researchgate.netepa.gov

The comparison between the 5-nitro and 5-bromo pyridine analogs, each with identical substituents on the benzoyl ring (such as 4-chloro or 4-nitro), reveals the importance of having a strong electron-withdrawing group at the 5-position of the pyridine ring for potent antibacterial action. researchgate.netepa.gov Both -NO₂ and -Br serve this purpose, indicating that the electronic properties of the pyridine ring are a key determinant of the pharmacological profile. The general bioactivity of pyridine-containing scaffolds is often enhanced by the presence of electron-withdrawing groups. nih.gov

| Pyridine Ring Substituent (X) | General Compound Structure | Pharmacological Profile Summary |

|---|---|---|

| 5-NO₂ | N-(5-nitropyridin-2-yl)benzamide | Demonstrates potent antibacterial activity, particularly when the benzoyl ring has electron-withdrawing groups. researchgate.netepa.gov |

| 5-Br | N-(5-bromopyridin-2-yl)benzamide | Maintains high antibacterial activity, serving as an effective bioisostere for the nitro group. researchgate.netepa.gov |

Stereochemical Considerations and Conformational Effects on Activity

The three-dimensional structure and conformational flexibility of benzamide derivatives play a crucial role in their interaction with biological targets. The central amide bond (-CO-NH-) in 2-chloro-N-(5-nitropyridin-2-yl)benzamide imparts a degree of planarity, but rotation is possible around the single bonds connecting the amide to the benzoyl and pyridine rings. These rotations give rise to different conformers, only some of which may be able to bind effectively to a target receptor or enzyme.

Comparative Analysis of Halogen Substituents in Benzamide Frameworks

Halogen atoms are frequently used in medicinal chemistry to modulate a molecule's physicochemical and biological properties. A comparative analysis of different halogen substituents within the N-(pyridin-2-yl)benzamide framework provides insight into their role in determining activity.

In a series of N-(5-bromopyridin-2-yl)benzamide derivatives, the effect of a halogen on the benzoyl ring was directly assessed. researchgate.netepa.gov Specifically, the activity of the 4-chloro-N-(5-bromopyridin-2-yl)benzamide was compared to its non-halogenated benzoyl analog. The results indicated that the presence of the 4-chloro substituent significantly enhanced antibacterial potency. researchgate.netepa.gov

This enhancement can be attributed to several factors associated with the chlorine atom:

Electronic Effects : As an electron-withdrawing group, it can alter the electron density of the entire molecule, potentially improving its interaction with the target.

Lipophilicity : The chloro group increases the lipophilicity of the compound, which can enhance its ability to cross bacterial cell membranes.

Halogen Bonding : The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target.

When comparing the 5-bromo and 5-nitro substituents on the pyridine ring, both serve as effective electron-withdrawing groups and contribute positively to the compound's activity profile. researchgate.netepa.gov This highlights that while the specific halogen can be important, the general electronic effect on the pyridine ring is a more critical determinant for the activity of this particular molecular scaffold.

Computational Chemistry and Molecular Modeling Approaches for 2 Chloro N 5 Nitropyridin 2 Yl Benzamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is crucial for understanding the binding mode and affinity of 2-chloro-N-(5-nitropyridin-2-yl)benzamide with its potential biological targets.

Detailed research findings from studies on analogous benzamide (B126) derivatives have demonstrated the utility of molecular docking in identifying key interactions. For instance, in a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, molecular docking simulations revealed important hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of enzymes like α-glucosidase and α-amylase. While this study did not include this compound, it can be hypothesized that this compound would exhibit similar interactions.

A hypothetical molecular docking study of this compound against a relevant protein target would likely involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be docked into the active site of the receptor. The program would explore various conformations and orientations of the ligand to find the most favorable binding pose.

Analysis of Results: The output would be a set of docked poses, ranked by a scoring function that estimates the binding affinity. The top-ranked pose would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts.

The insights gained from such a study would be instrumental in understanding the compound's mechanism of action and in the rational design of more potent analogues.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on a Target Protein |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Nitro O-N-O | Asp, Glu, Ser, Thr, Asn, Gln |

| Pi-Pi Stacking | Benzene (B151609) ring, Pyridine (B92270) ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Chloro-substituted benzene ring | Val, Leu, Ile, Ala, Met |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. These methods are essential for understanding the intrinsic properties of this compound that govern its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and vibrational frequencies of this compound.

Studies on the related fragment, 2-chloro-5-nitropyridine (B43025), using DFT have provided insights into its electronic characteristics. These calculations help in understanding the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity.

For this compound, DFT calculations would likely reveal that the HOMO is localized on the benzamide portion, while the LUMO is concentrated on the nitropyridine ring, suggesting that the former acts as an electron donor and the latter as an electron acceptor.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study hyperconjugative interactions and intramolecular charge transfer within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the delocalization of electron density.

The analysis would quantify the stabilization energies (E(2)) associated with these donor-acceptor interactions, providing a quantitative measure of the intramolecular charge transfer.

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

| LP(O) of C=O | π(C-N) of amide | > 15 | Resonance stabilization |

| LP(N) of amide | π(C=O) | > 10 | Resonance stabilization |

| π(Benzene) | σ(C-Cl) | ~ 2-5 | Hyperconjugation |

| π(Pyridine) | π(N-O) of nitro | > 5 | Intramolecular charge transfer |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen atom of the pyridine ring. unair.ac.id These regions would be the primary sites for hydrogen bonding interactions. The hydrogen atom of the amide group would exhibit a positive potential, making it a hydrogen bond donor. The aromatic rings would show a relatively neutral potential. Understanding the MEP is crucial for predicting how the molecule will interact with its biological target. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been reported for this compound, the principles of QSAR can be applied to predict its activity based on a dataset of structurally related benzamide derivatives.

A typical QSAR study involves the following steps:

Data Set Collection: A series of benzamide analogues with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, electronic), would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

For this compound, a QSAR model could be developed to predict its activity as, for example, an enzyme inhibitor or an anticancer agent. The model might reveal that descriptors related to hydrophobicity, electronic properties (like the energy of the LUMO), and steric parameters are important for the activity of this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed insights into the conformational flexibility of this compound and the dynamics of its interaction with a biological target.

An MD simulation of this compound in a solvent (e.g., water) would reveal its preferred conformations and the flexibility of its rotatable bonds. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a receptor.

Furthermore, MD simulations of the ligand-protein complex, obtained from molecular docking, can be performed to assess the stability of the binding pose and to study the dynamics of the interactions. Analysis of the MD trajectory can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding pocket over time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the receptor.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the binding affinity more accurately than docking scores.

Medicinal Chemistry and Drug Discovery Applications of 2 Chloro N 5 Nitropyridin 2 Yl Benzamide

Role as a Chemical Building Block in Lead Optimization

In the intricate process of drug discovery, lead optimization is a critical phase where an initial "hit" compound with promising biological activity is chemically modified to enhance its therapeutic properties. Chemical building blocks are fundamental to this process, providing the necessary molecular fragments to systematically alter the lead compound's structure. chembridge.com 2-chloro-N-(5-nitropyridin-2-yl)benzamide serves as a valuable building block in this context, offering a rigid core structure that can be elaborated upon to explore structure-activity relationships (SAR).

The utility of this compound as a building block stems from the chemical reactivity of its constituent parts. The 2-chlorobenzoyl group and the 5-nitropyridin-2-amine fragment are joined by a stable amide bond. The nitro group on the pyridine (B92270) ring is a key feature, as it can be chemically reduced to an amino group, which can then be further functionalized. This allows for the introduction of a wide array of substituents, enabling the exploration of how different chemical groups in this region of the molecule affect its interaction with a biological target.

Similarly, the chloro-substituent on the benzamide (B126) ring can be a site for nucleophilic substitution reactions, although this is generally less facile than modifications following the reduction of the nitro group. The strategic placement of this halogen can also influence the molecule's conformation and electronic properties, which are crucial for its binding affinity to a target protein. The process of lead optimization often involves the synthesis of a library of analogs, where each component of the lead structure is systematically varied. nih.gov The use of this compound as a starting material facilitates the generation of such libraries, allowing medicinal chemists to fine-tune the compound's properties to achieve the desired therapeutic profile.

Scaffold for Design of Novel Therapeutic Agents

The core structure of a molecule that is responsible for its biological activity is referred to as a scaffold. The benzamide scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. nih.govnanobioletters.com The this compound framework combines the well-established benzamide core with a nitropyridine moiety, creating a unique scaffold for the design of novel therapeutic agents.

Research into compounds with similar structural features has revealed a broad spectrum of biological activities. For instance, various benzamide derivatives have been synthesized and evaluated for their potential as:

Antidiabetic agents: Certain N-pyridin-2-yl benzamides have shown potential as glucokinase activators for the treatment of type 2 diabetes. nih.gov

Anticancer agents: The quinoxaline (B1680401) scaffold, which shares some structural similarities with the pyridine part of the molecule, is a key component in many anticancer drugs due to its ability to interact with various biological targets like enzymes and DNA. mdpi.com

Antimicrobial agents: Numerous novel benzamide derivatives have been synthesized and have demonstrated significant antibacterial and antifungal properties. nanobioletters.com

Antiplasmodial agents: 2-Phenoxybenzamide derivatives have been identified as having promising activity against different strains of P. falciparum, the parasite that causes malaria. mdpi.comresearchgate.net

The this compound scaffold provides a template that can be systematically decorated with different functional groups to optimize its interaction with specific biological targets. The general approach involves synthesizing a series of analogs where the chloro and nitro groups are replaced or where additional substituents are introduced on either the benzoyl or the pyridinyl ring. The biological activity of these new compounds is then evaluated to establish a structure-activity relationship, guiding the design of more potent and selective therapeutic agents.

Below is a table summarizing the therapeutic potential of related benzamide scaffolds, illustrating the versatility of this chemical class.

| Therapeutic Area | Example Scaffold/Derivative | Reported Biological Activity |

| Antidiabetic | Thiazole-2-yl and N-pyridin-2-yl benzamides | Glucokinase activation nih.gov |

| Antimicrobial | Substituted N-benzamides | Antibacterial activity against B. subtilis and E. coli nanobioletters.com |

| Anticancer | Quinoxaline derivatives | Inhibition of topoisomerase enzymes and specific kinase inhibitors mdpi.com |

| Antiplasmodial | 2-Phenoxybenzamides | Multi-stage activity against P. falciparum strains mdpi.comresearchgate.net |

| Antiprotozoal | Substituted 2-chloro-benzamide | Selective inhibition of Cryptosporidium parvum N-myristoyltransferase nih.gov |

Exploration of Polypharmacology and Multi-Target Directed Ligands

Polypharmacology refers to the ability of a single drug to interact with multiple biological targets. While traditionally viewed as a source of side effects, a polypharmacological approach is now being intentionally explored to design multi-target directed ligands (MTDLs) that can offer enhanced therapeutic efficacy, particularly for complex diseases like cancer and neurodegenerative disorders. The benzamide scaffold has shown promise in this area due to its ability to be tailored to interact with different target proteins.

For instance, a structurally related compound, 2-chloro-5-nitro-N-phenylbenzamide, has been identified as an inhibitor of both the Retinoic acid receptor RXR-alpha and the Peroxisome proliferator-activated receptor gamma. drugbank.com This dual activity suggests that the this compound scaffold could also be explored for the development of MTDLs.

The design of MTDLs based on this scaffold would involve computational modeling and synthetic chemistry to create derivatives that can simultaneously bind to two or more distinct biological targets. For example, by modifying the substituents on the benzoyl and pyridinyl rings, it may be possible to create a compound that inhibits both a specific kinase and a receptor involved in a particular disease pathway. This approach could lead to more effective treatments by addressing multiple aspects of the disease's pathology with a single molecule. The diverse biological activities reported for various benzamide derivatives further support the potential of this scaffold in the realm of polypharmacology. ontosight.ainih.govontosight.ai

Strategies for Enhancing Selectivity and Efficacy through Molecular Design

The therapeutic success of a drug candidate depends heavily on its selectivity (the ability to interact with the intended target without affecting other molecules) and efficacy (the ability to produce the desired therapeutic effect). Molecular design strategies play a crucial role in optimizing these properties. For this compound, several approaches can be envisioned to enhance its selectivity and efficacy.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different parts of a molecule contribute to its biological activity. By systematically modifying the structure of this compound and assessing the impact on its activity, researchers can identify key structural features required for potent and selective target engagement. For example, SAR studies on 2-phenoxybenzamides with antiplasmodial activity revealed that the substitution pattern on the anilino part of the molecule and the size of the substituents significantly influenced the activity. researchgate.net

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be employed. This involves using computational docking to predict how analogs of this compound will bind to the target's active site. This information can guide the design of new derivatives with improved binding affinity and selectivity. A study on inhibitors of Cryptosporidium parvum N-myristoyltransferase used structure-guided modifications of a 2-chloro-benzamide derivative to develop more selective inhibitors. nih.gov

Modifications to Key Structural Moieties:

The 2-chlorobenzoyl ring: The position and nature of the substituent on this ring can be varied. For example, replacing the chloro group with other halogens (fluoro, bromo) or with small alkyl or alkoxy groups can alter the compound's electronic and steric properties, potentially leading to improved target binding.

The 5-nitropyridin-2-yl ring: The nitro group is a key site for modification. Its reduction to an amine allows for the introduction of a wide variety of substituents through amide bond formation or other coupling reactions. This can be used to introduce groups that form specific interactions with the target protein, thereby enhancing selectivity and potency.

The amide linker: While generally stable, the amide linker can be modified to alter the molecule's conformational flexibility. This can be important for achieving the optimal orientation for binding to the target.

The following table outlines potential molecular design strategies and their expected outcomes for enhancing the selectivity and efficacy of derivatives of this compound.

| Molecular Design Strategy | Specific Modification | Expected Outcome |

| SAR-guided modification | Replacement of the 2-chloro substituent with other functional groups. | Improved binding affinity and selectivity for the target. |

| Structure-based design | Introduction of substituents that form specific hydrogen bonds or hydrophobic interactions with the target's active site. | Enhanced potency and reduced off-target effects. |

| Functional group modification | Reduction of the 5-nitro group to an amine, followed by derivatization. | Introduction of new functionalities to probe the binding pocket and improve pharmacological properties. |

| Scaffold hopping | Replacing the pyridine ring with other heterocyclic systems. | Discovery of novel scaffolds with improved drug-like properties. |

Through the systematic application of these molecular design strategies, the this compound scaffold can be optimized to yield potent, selective, and efficacious drug candidates for a variety of diseases.

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-N-(5-nitropyridin-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves coupling 2-chlorobenzoyl chloride with 5-nitropyridin-2-amine under nucleophilic acyl substitution conditions. Key steps include:

- Reagent Selection : Use thionyl chloride (SOCl₂) or oxalyl chloride to activate the carboxylic acid precursor (if starting from 2-chlorobenzoic acid) .

- Solvent and Catalysis : Perform the reaction in dichloromethane (DCM) or benzene with a catalytic amount of N,N-dimethylformamide (DMF) to enhance acyl chloride formation .

- Purification : Isolate the product via recrystallization (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted amines or by-products .

Advanced: How can discrepancies in reported synthetic yields be resolved?

Methodological Answer:

Yield variations often stem from differences in reaction conditions or side reactions. To address this:

- By-Product Analysis : Use HPLC or LC-MS to identify impurities (e.g., unreacted starting materials, nitro-group reduction by-products) .

- Reaction Optimization : Screen temperatures (0–50°C) and durations (1–12 hours) to balance reactivity and selectivity. For example, prolonged heating may degrade the nitro group .

- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) versus non-polar solvents (benzene) to assess their impact on reaction efficiency .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Verify the aromatic proton environment (e.g., pyridyl NH at δ 10–12 ppm, benzamide carbonyl at ~168 ppm) .

- IR Spectroscopy : Confirm the presence of amide C=O (~1650 cm⁻¹) and nitro-group stretching (~1520, 1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z 292.04 (calculated for C₁₂H₈ClN₃O₃) .

Advanced: How is the crystal structure of this compound determined using SHELX software?

Methodological Answer:

- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at 150 K to minimize thermal motion artifacts .

- Structure Solution : Use SHELXD for phase determination via direct methods. For refinement, apply SHELXL with anisotropic displacement parameters for non-H atoms .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O or C–H···F) using Mercury software to explain packing motifs .

Basic: How can biological activity assays be designed to evaluate its enzyme-targeting potential?

Methodological Answer:

- Target Selection : Prioritize enzymes with nitropyridine-binding pockets (e.g., bacterial PPTases, as seen in related benzamides) .

- In Vitro Inhibition Assays : Use fluorescence-based assays with purified enzymes (e.g., malachite green for phosphate release) .

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) to quantify potency .

Advanced: What is the role of the nitro group in structure-activity relationships (SAR)?

Methodological Answer:

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity at the pyridine ring, influencing binding to targets like PPARδ (e.g., covalent interactions with Cys249) .

- Bioisosteric Replacement : Synthesize analogs with cyano (-CN) or trifluoromethyl (-CF₃) groups to compare activity and solubility .

- Metabolic Stability : Assess nitro-reduction susceptibility using liver microsomes (e.g., human CYP450 isoforms) to guide derivatization .

Advanced: How are ADME properties evaluated for this compound in preclinical studies?

Methodological Answer:

- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good permeability) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction (% unbound), critical for dose adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.